({3-Methoxy-4-[(4-methoxybenzyl)oxy]phenyl}methylene)(methyl)ammoniumolate
Description
Properties
IUPAC Name |
1-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]-N-methylmethanimine oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-18(19)11-14-6-9-16(17(10-14)21-3)22-12-13-4-7-15(20-2)8-5-13/h4-11H,12H2,1-3H3/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLOZZMZKVTEPL-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=CC1=CC(=C(C=C1)OCC2=CC=C(C=C2)OC)OC)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/[N+](=C/C1=CC(=C(C=C1)OCC2=CC=C(C=C2)OC)OC)/[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({3-Methoxy-4-[(4-methoxybenzyl)oxy]phenyl}methylene)(methyl)ammoniumolate typically involves multiple steps. One common method includes the reaction of 3-methoxy-4-hydroxybenzaldehyde with 4-methoxybenzyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with methylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
({3-Methoxy-4-[(4-methoxybenzyl)oxy]phenyl}methylene)(methyl)ammoniumolate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy or benzyl groups, using reagents like sodium methoxide or benzyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or methoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, ({3-Methoxy-4-[(4-methoxybenzyl)oxy]phenyl}methylene)(methyl)ammoniumolate is used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in various organic reactions, including cross-coupling reactions.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new biochemical assays or as a tool to study enzyme interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may be explored as a candidate for drug development, particularly in targeting specific molecular pathways.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals or as an additive in various formulations.
Mechanism of Action
The mechanism of action of ({3-Methoxy-4-[(4-methoxybenzyl)oxy]phenyl}methylene)(methyl)ammoniumolate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
GW 2580 (5-[[3-Methoxy-4-[(4-Methoxyphenyl)methoxy]phenyl]methyl]pyrimidine-2,4-diamine)
4-Amino-2-(4-Chlorophenyl)-3-(4-Methoxyphenyl)quinoline (4k)
- Molecular Formula : C₂₃H₁₉ClN₂O₂ (inferred from structure in ).
- Key Features: Methoxy-substituted quinoline core; lacks the ammoniumolate functionality but shares aromatic methoxy motifs.
- Synthesis : Prepared via PdCl₂(PPh₃)₂-catalyzed cross-coupling, yielding a solid with a melting point of 223–225°C .
- Divergence : The absence of a benzyloxy group and ammoniumolate limits its utility in polar biological interactions.
Triazine Derivatives (e.g., Compounds 4j, 5k, 5l)
- Core Structure: 1,3,5-Triazine ring substituted with methoxyphenoxy and aminobenzoate groups .
- Example: Methyl 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5k) Molecular Formula: C₂₆H₂₂N₄O₇ Physical Properties: Colorless solid (m.p. 79–82°C), synthesized via sequential nucleophilic substitutions .
- Comparison : The triazine core offers greater rigidity and hydrogen-bonding capacity compared to the ammoniumolate system.
Reactivity and Stability
- Ammoniumolate vs. Pyrimidine/Quinoline: The ammoniumolate group in the target compound may confer enhanced solubility in polar solvents compared to GW 2580’s pyrimidine core. However, stability under acidic/basic conditions remains uncharacterized.
- Triazine Derivatives : Exhibit high thermal stability (e.g., 4j: m.p. 180–182°C; 5k: m.p. 79–82°C), suggesting the ammoniumolate compound may require tailored storage conditions akin to GW 2580 (-20°C) .
Biological Activity
The compound ({3-Methoxy-4-[(4-methoxybenzyl)oxy]phenyl}methylene)(methyl)ammoniumolate , with the CAS number 339110-36-0 , is a synthetic organic molecule that has drawn attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C17H19NO4
- Molecular Weight : 301.34 g/mol
- Density : 1.149 g/cm³ (predicted)
- Boiling Point : 469.7 °C (predicted)
- Acidity Constant (pKa) : 1.31 (predicted)
The biological activity of this compound is primarily attributed to its structural features, which include methoxy and phenolic groups that may influence its interaction with biological targets. The presence of the ammonium moiety suggests potential interactions with nucleic acids and proteins, which could lead to various pharmacological effects.
Antioxidant Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antioxidant properties. For instance, compounds containing methoxy groups have shown moderate DPPH radical-scavenging activity, indicating their potential as antioxidants in biological systems .
Anticancer Activity
Research has demonstrated that related compounds possess notable anticancer properties. For example, a series of benzoxathiazine derivatives were tested against various cancer cell lines, showing IC50 values ranging from 0.02 to 0.08 μmol/mL against A-549 and HCT-116 cell lines . While specific data on this compound is limited, its structural analogs suggest potential efficacy in cancer treatment.
Case Study 1: Antioxidant Efficacy
A study evaluating the antioxidant capacity of methoxy-substituted phenolic compounds revealed that certain derivatives exhibited significant radical-scavenging activity compared to ascorbic acid at concentrations of 100 μg/mL. This suggests that this compound may similarly contribute to oxidative stress reduction in cells .
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies have highlighted the cytotoxic effects of related compounds on various cancer cell lines. For instance, a derivative was shown to inhibit cell proliferation in MCF7 and HCT-116 cell lines, indicating that similar mechanisms may be at play for this compound . Further exploration into its specific effects on these and other cancer types could elucidate its therapeutic potential.
Comparative Analysis of Related Compounds
| Compound Name | Structure | Biological Activity | IC50 (μmol/mL) |
|---|---|---|---|
| Compound A | Structure A | Antioxidant | 0.05 |
| Compound B | Structure B | Anticancer | 0.04 |
| Compound C | Structure C | Antioxidant | 0.06 |
| This compound | TBD | TBD | TBD |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing methoxy-substituted ammoniumolate derivatives?
- Methodology : Utilize stepwise nucleophilic aromatic substitution (SNAr) reactions, as demonstrated in triazine-based syntheses. For example, employ 2,4,6-trichlorotriazine as a scaffold, reacting with methoxyphenol derivatives under controlled temperatures (−35°C to 45°C) using DIPEA as a base to facilitate substitution . Purification via medium-pressure liquid chromatography (MPLC) with silica gel and gradient elution (e.g., CH₂Cl₂/EtOAc 1–20%) ensures isolation of the target compound .
Q. How should researchers characterize the electronic environment of the methoxy substituents in such compounds?
- Methodology : Use ¹H NMR to analyze chemical shifts and splitting patterns. For instance, methoxy protons typically resonate at δ ~3.7–3.9 ppm, as seen in related triazine derivatives . Integration ratios (e.g., 3H singlet for –OCH₃) confirm substitution patterns. Coupling constants in aromatic regions (δ 6.8–7.3 ppm) further validate regiochemistry .
Q. What storage conditions are critical for maintaining the stability of methoxy-substituted ammoniumolates?
- Methodology : Store in sealed, inert containers under dry, oxygen-free atmospheres (e.g., argon). Avoid exposure to humidity and light, as methoxy groups can undergo hydrolysis or oxidation. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) are recommended to assess degradation pathways .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence reaction yields in SNAr syntheses of methoxy-triazine derivatives?
- Methodology : Compare reaction kinetics using substituents with varying electron-donating/withdrawing properties. For example, 4-methoxyphenol (electron-donating) enhances nucleophilicity, improving substitution rates at the triazine core, while bulky groups (e.g., 4-methoxybenzyl) may reduce yields due to steric hindrance . Quantify yields via HPLC and correlate with Hammett σ values.
Q. What strategies resolve contradictory spectral data in structurally ambiguous methoxy-substituted compounds?
- Methodology : Combine 2D NMR (e.g., HSQC, HMBC) to assign proton-carbon correlations. For example, HMBC cross-peaks between the methylene group (δ ~4.5 ppm) and adjacent aromatic carbons can confirm the –OCH₂– linkage in the benzyloxy moiety . X-ray crystallography may further resolve ambiguities in regiochemistry .
Q. How can computational chemistry predict the reactivity of the ammoniumolate moiety in nucleophilic environments?
- Methodology : Perform density functional theory (DFT) calculations to map frontier molecular orbitals (HOMO/LUMO). The electrophilic character of the triazine ring can be quantified via Fukui indices, while Natural Bond Orbital (NBO) analysis evaluates charge distribution at the ammoniumolate nitrogen . Validate predictions with experimental kinetic data.
Q. What experimental designs mitigate byproduct formation during multi-step syntheses of methoxy-substituted compounds?
- Methodology : Optimize reaction stoichiometry and temperature profiles. For instance, using a 1.15:1 molar ratio of methyl 3-aminobenzoate to triazine intermediate at 40°C minimizes dimerization byproducts . Monitor intermediates via TLC (Rf values in hexane/EtOAc 2:1) and employ scavenger resins (e.g., polymer-bound isocyanates) to trap unreacted reagents .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points for methoxy-substituted triazine derivatives?
- Methodology : Cross-validate purity using DSC (Differential Scanning Calorimetry) and HPLC (>98% purity threshold). For example, a reported m.p. range of 180–182°C vs. 79–82°C may arise from polymorphic forms. Recrystallize from different solvents (e.g., EtOH vs. CHCl₃) and characterize via PXRD to identify crystalline phases.
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
